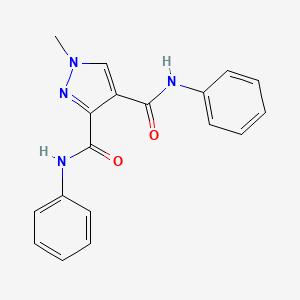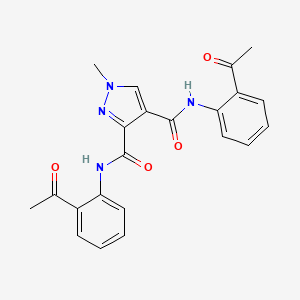
1-METHYL-N~3~,N~4~-DIPHENYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Overview
Description
1-Methyl-N,N’-diphenyl-1H-pyrazole-3,4-dicarboxamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N,N’-diphenyl-1H-pyrazole-3,4-dicarboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-3,5-diphenylpyrazole with phosgene, followed by the addition of ammonia or amines to form the desired dicarboxamide . The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 100°C, depending on the specific reagents used.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-N,N’-diphenyl-1H-pyrazole-3,4-dicarboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Substitution: Alkyl halides; reactions often require the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Pyrazole-3,4-dicarboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-Methyl-N,N’-diphenyl-1H-pyrazole-3,4-dicarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-N,N’-diphenyl-1H-pyrazole-3,4-dicarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound’s structure allows it to form stable complexes with metal ions, which can be exploited in coordination chemistry and catalysis . Additionally, its ability to interact with nucleic acids and proteins makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
1,3-Diphenyl-1H-pyrazole-4-carboxamide: Shares a similar pyrazole core but differs in the substitution pattern.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with distinct functional groups.
N-((1,3-Diphenyl-1H-pyrazole-4-yl)methyl)aniline: Known for its inhibitory activity against cyclin-dependent kinases.
Uniqueness: 1-Methyl-N,N’-diphenyl-1H-pyrazole-3,4-dicarboxamide stands out due to its dual amide functionality, which imparts unique chemical reactivity and potential biological activity. Its structural features enable it to participate in a diverse array of chemical reactions and interactions, making it a versatile compound in various research domains .
Properties
IUPAC Name |
1-methyl-3-N,4-N-diphenylpyrazole-3,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-22-12-15(17(23)19-13-8-4-2-5-9-13)16(21-22)18(24)20-14-10-6-3-7-11-14/h2-12H,1H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRQIKYHEOEWGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({[1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4374358.png)
![N~1~-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE](/img/structure/B4374364.png)
![3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(2,6-DIMETHYLPHENYL)BENZAMIDE](/img/structure/B4374372.png)
![N~1~-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE](/img/structure/B4374380.png)
![N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE](/img/structure/B4374390.png)
![1-{3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzoyl}azepane](/img/structure/B4374402.png)
![3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-PHENETHYLBENZAMIDE](/img/structure/B4374412.png)
![N~1~-[4-BROMO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE](/img/structure/B4374417.png)
![ethyl 7-(difluoromethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4374422.png)
![ethyl 7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4374428.png)
![1-methyl-3-N,4-N-bis[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyrazole-3,4-dicarboxamide](/img/structure/B4374438.png)
![3-chloro-5-(1-ethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4374452.png)

![7-(difluoromethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4374467.png)
